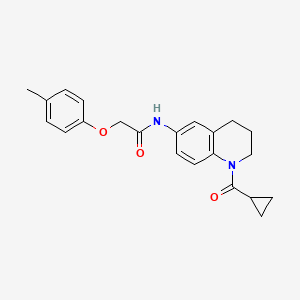

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-4-9-19(10-5-15)27-14-21(25)23-18-8-11-20-17(13-18)3-2-12-24(20)22(26)16-6-7-16/h4-5,8-11,13,16H,2-3,6-7,12,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXPXSHNTUIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C18H24N2O2

- Molecular Weight : 300.39536 g/mol

- IUPAC Name : this compound

- SMILES : CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3

Biological Activity Overview

This compound has been studied for its various biological activities, particularly in the context of cancer treatment and neuroprotection. Below are the key findings from recent studies.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- HT-29 (colon cancer)

- HCT116 (colon cancer)

The compound demonstrated varying degrees of cytotoxicity with an IC50 value indicating the concentration required to inhibit cell growth by 50%. For instance, in one study, the compound showed an IC50 value of approximately 19.82 ± 2.06 µg/mL against HT-29 cells .

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| MCF-7 | Not specified | |

| HeLa | Not specified | |

| HT-29 | 19.82 ± 2.06 | |

| HCT116 | Not specified |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that it may modulate various signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may possess neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies and Research Findings

Several studies have investigated the biological activity of cyclopropane derivatives similar to this compound:

- Study on Antiproliferative Effects : A study conducted on extracts containing cyclopropane derivatives showed significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could be potential candidates for further development as anticancer agents .

- Neuroprotective Study : Another research paper highlighted the neuroprotective potential of related compounds in reducing neuronal damage in models of oxidative stress. This suggests a broader therapeutic application beyond oncology .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds similar to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed IC50 values in the low micromolar range for several derivatives .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for developing anti-inflammatory drugs .

Potential Applications

- Pharmaceutical Development : Due to its promising anticancer and anti-inflammatory properties, this compound may be explored further in drug formulation for cancer therapy and inflammatory diseases.

- Research Reagent : The compound is primarily used for research purposes in laboratories to study its biological effects and mechanisms of action.

- Lead Compound for Derivative Synthesis : Its structure can serve as a lead for synthesizing new derivatives with enhanced efficacy or reduced toxicity.

Case Studies and Research Findings

Several studies have focused on similar compounds within the tetrahydroquinoline class:

- A study demonstrated that modifications to the tetrahydroquinoline structure could lead to improved anticancer activity against specific cell lines .

- Another research highlighted the synthesis of related compounds that exhibited antimicrobial properties against various pathogens, suggesting broader therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a cyclopropanecarbonyl group and a p-tolyloxy acetamide. Key comparisons with analogues include:

2-(4-Chlorophenyl)-N-[1-(Cyclopropanecarbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]acetamide (G502-0039)

- Molecular Formula : C₂₁H₂₁ClN₂O₂

- Molecular Weight : 368.86 g/mol

- Key Difference : Replaces the p-tolyloxy group with a 4-chlorophenylacetamide.

- Implications: The chloro substituent may increase lipophilicity and alter target binding compared to the methylphenoxy group in the target compound.

N-[1-(Cyclopropanecarbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-(4-Ethoxyphenyl)acetamide (G502-0052)

- Molecular Formula : C₂₃H₂₆N₂O₃

- Molecular Weight : 378.47 g/mol

- Key Difference : Features a 4-ethoxyphenylacetamide.

N-(1-Acetyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(4-Chlorophenoxy)acetamide

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, insights can be inferred from structurally related molecules:

- Tetrahydroquinoline Derivatives: Compounds like ethyl N-{2-[(benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}carbamate (23b) exhibit CNS activity due to their ability to cross the blood-brain barrier.

- Cyclopropane-Containing Analogues : The cyclopropane ring in G502-0039 and G502-0052 may enhance metabolic stability by resisting oxidative degradation, a feature critical for drug candidates.

- p-Tolyloxy vs. Other Substituents : The methyl group in p-tolyloxy offers moderate hydrophobicity, balancing solubility and membrane permeability compared to polar groups (e.g., ethoxy) or halogens (e.g., chloro).

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₂₃H₂₅N₂O₃ | 393.46 | p-Tolyloxy | 3.2 |

| G502-0039 (4-Chlorophenyl) | C₂₁H₂₁ClN₂O₂ | 368.86 | 4-Chlorophenyl | 3.8 |

| G502-0052 (4-Ethoxyphenyl) | C₂₃H₂₆N₂O₃ | 378.47 | 4-Ethoxyphenyl | 2.9 |

| N-(1-Acetyl-Tetrahydroquinolin-6-yl)-2-(4-Cl-phenoxy)acetamide | C₁₉H₂₀ClN₂O₃ | 365.83 | Acetyl, 4-Cl-phenoxy | 3.1 |

*LogP values estimated using fragment-based methods.

Research Findings and Implications

- Structural Optimization : The cyclopropanecarbonyl group in the target compound may confer superior metabolic stability over acetylated analogues, as seen in G502-0039.

- Substituent Flexibility : The p-tolyloxy group offers a balance between hydrophobicity and steric effects, making it a versatile moiety for further derivatization.

- Pharmacological Potential: While direct activity data are lacking, tetrahydroquinoline derivatives are frequently explored as kinase inhibitors, serotonin receptor modulators, or antimicrobial agents.

Q & A

Q. Table 1. Key Reaction Optimization Parameters

| Step | Critical Parameters | Optimal Conditions | Reference |

|---|---|---|---|

| Cyclopropanecarbonyl | Moisture control, stoichiometry | 0°C, N₂ atmosphere, 1.2 eq. reagent | |

| Amide coupling | Activation method, pH | EDC/HOBt, pH 6.5–7.0 | |

| Purification | Solvent polarity, column dimensions | Ethyl acetate/hexane (3:7), silica |

Q. Table 2. Biological Assay Troubleshooting

| Issue | Potential Cause | Mitigation Strategy | Reference |

|---|---|---|---|

| Low cytotoxicity | Poor membrane permeability | Use permeability enhancers (DMSO) | |

| Inconsistent IC₅₀ | Cell passage variability | Standardize passage <20 | |

| High background noise | Autofluorescence | Use quenchers in assay buffer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.